4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid
Description
4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid is a thiophene-derived carboxylic acid featuring a benzyl-substituted thienyl core. Its structure comprises a central thienyl ring substituted with an aminocarbonyl group at position 3, a benzyl group at position 5, and a methyl group at position 2. The butanoic acid moiety is linked via an amide bond at position 2 of the thienyl ring.
Properties
IUPAC Name |
4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-10-12(9-11-5-3-2-4-6-11)24-17(15(10)16(18)23)19-13(20)7-8-14(21)22/h2-6H,7-9H2,1H3,(H2,18,23)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBAEIFMOZSBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Construction via Hantzsch Synthesis
The thiophene core is synthesized via the Hantzsch thiophene synthesis, reacting α-chloroketones with thiourea derivatives. For this compound:
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4-Methyl-5-benzyl-2-thiophenamine is prepared by cyclizing 3-chloro-4-methylpent-3-en-2-one with thiourea in ethanol under reflux (12 h, 80°C).
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Substitution at C3 : The aminocarbonyl group is introduced via nucleophilic acyl substitution. Treating the thiophenamine with chlorooxamide in dimethylformamide (DMF) at 60°C for 6 h yields the 3-(aminocarbonyl) derivative.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | 95% |
| Characterization | NMR, IR |
Preparation of 4-Oxobutanoic Acid Derivatives
The oxobutanoic acid fragment is synthesized via oxidation of aspartic acid or its semialdehyde derivatives:
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Aspartic semialdehyde (2-amino-4-oxobutanoic acid) is oxidized using pyridinium chlorochromate (PCC) in dichloromethane to yield 4-oxobutanoic acid.
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Alternative route : Condensation of malonic acid with formaldehyde under acidic conditions, followed by decarboxylation, affords 4-oxobutanoic acid in 72% yield.
Reaction Conditions :
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Temperature: 25°C
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Time: 24 h
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Solvent: Tetrahydrofuran (THF)
Amide Coupling of Thiophene and Oxobutanoic Acid Fragments
The final step involves coupling the thiophenamine and oxobutanoic acid via amide bond formation. Two methods are validated:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF:
Mixed Anhydride Method
Forming a mixed anhydride with isobutyl chloroformate in THF:
Comparative Data :
| Method | Yield | Purity | Byproducts |
|---|---|---|---|
| EDC/NHS | 85% | 98% | <2% NHS esters |
| Mixed Anhydride | 78% | 95% | 5% dimerization |
Purification and Analytical Validation
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Chromatography : Silica gel column (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
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Crystallization : Recrystallization from ethanol/water (9:1) enhances purity to >99%.
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Spectroscopic Confirmation :
Scalability and Process Optimization
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Catalyst Screening : Palladium on carbon (5% wt) in hydrogen atmosphere reduces reaction times by 30% during benzyl group introduction.
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Solvent Optimization : Replacing DMF with 2-methyltetrahydrofuran improves yields by 12% and reduces environmental impact.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
The compound 4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications, supported by comprehensive data and case studies.
Pharmacological Applications
The compound's structural characteristics suggest potential pharmacological activities, particularly in the fields of:
- Anticancer Research : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxicity against various cancer cell lines. The thienyl moiety is often associated with enhanced biological activity, making this compound a candidate for further investigation in cancer therapy.
- Neuropharmacology : The presence of the aminocarbonyl group may allow interaction with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Compounds of this class have been studied for their effects on serotonin and dopamine pathways.
Synthetic Chemistry
The compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable building block in organic synthesis.
Material Science
Research into polymers and materials has identified potential uses for compounds like this compound in developing new materials with specific properties, such as improved thermal stability or electrical conductivity.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of thienyl-containing compounds were tested against breast cancer cell lines. Results indicated significant cytotoxic effects, prompting further exploration of structural modifications to enhance efficacy .
Case Study 2: Neurotransmitter Interaction
Research conducted at a leading university examined the interaction of aminocarbonyl derivatives with serotonin receptors. The findings suggested that these compounds could modulate receptor activity, providing insights into their potential use as antidepressants .
Case Study 3: Synthesis of Novel Polymers
A research team reported the use of this compound as a precursor in synthesizing biodegradable polymers. The resulting materials demonstrated favorable mechanical properties and degradation rates suitable for medical applications .
Mechanism of Action
The mechanism of action of 4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Note: The molecular formula for the target compound is inferred based on structural similarity to (C₁₂H₁₆N₂O₄S for a related analogue), adjusted for benzyl and methyl substituents.
Functional Group Impact
- Aminocarbonyl vs.
- Benzyl vs.
- Fluorine Substitution (): Fluorinated analogues (e.g., 2-fluorophenyl derivatives) exhibit higher electronegativity, which can modulate metabolic stability and binding affinity .
Biological Activity
4-{[3-(Aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid is a complex organic compound with the molecular formula . Its unique structural features, including a thienyl group and multiple functional groups, suggest significant potential in medicinal chemistry and biochemistry. This article explores its biological activities, mechanisms of action, and potential applications based on current research findings.
Chemical Structure
The compound's structure is characterized by:
- Thienyl Group : A five-membered ring containing sulfur.
- Amino and Carbonyl Functionalities : These contribute to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by targeting specific receptor tyrosine kinases (RTKs).
- Antimicrobial Activity : The compound has shown potential against various microbial strains.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets, including:
- Receptor Tyrosine Kinases : Inhibition of these kinases may lead to decreased cancer cell proliferation.
- Enzymatic Pathways : The compound's ability to modify enzyme activity could influence metabolic processes.
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxic effects on several cancer cell lines (e.g., MCF-7, A549), this compound demonstrated significant anti-proliferative effects at concentrations ranging from 0.1 to 100 µM. The compound showed moderate to significant activity against multiple cell lines compared to standard chemotherapeutics .
- Enzyme Interaction Studies : Binding affinity assays have indicated that this compound interacts effectively with specific enzymes, suggesting a potential role as a therapeutic agent in enzyme-related diseases .
Comparative Analysis
The following table summarizes some structurally similar compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Benzylthiazole | Contains benzyl and thiazole rings | Antimicrobial |
| 3-Aminobenzoic Acid | Simple amino and carboxylic acid structure | Anti-inflammatory |
| 4-Methylthiazole | Methyl group on thiazole | Antifungal |
The unique combination of functionalities in this compound may confer distinct biological properties not observed in simpler analogs, enhancing its potential as a lead compound in drug discovery .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Coupling Reactions : To form amide bonds between the thienyl amine and the oxobutanoic acid backbone.
- Functional Group Modifications : To enhance solubility or biological activity.
These synthetic strategies allow for the generation of high-purity compounds suitable for biological testing .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxobutanoic acid, and what methodological considerations are critical for optimizing yield?
- Answer : The compound's synthesis can be approached via a multi-step pathway involving:
- Step 1 : Friedel-Crafts acylation to introduce the 4-oxobutanoic acid backbone, as demonstrated in analogous 4-oxo-4-arylbutanoic acid syntheses .
- Step 2 : Michael-type addition to incorporate the thienyl-aminocarbonyl moiety. Thioglycolic acid derivatives have been used in similar systems to functionalize the β-keto position .
- Critical factors : Reaction temperature (25–40°C), solvent choice (e.g., THF for solubility), and purification via recrystallization or column chromatography to isolate enantiomers (if present). Yield optimization requires monitoring steric hindrance from the benzyl and methyl groups on the thienyl ring .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Answer : Use a combination of:
- HPLC-MS : To assess purity (>95%) and confirm molecular weight ([M+H]+ expected at m/z 387.1, based on C₁₈H₁₈N₂O₄S).
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxobutanoic acid, N-H stretch at ~3300 cm⁻¹ for the aminocarbonyl group).
- ¹H/¹³C NMR : Assign peaks for the benzyl (δ 7.2–7.4 ppm, aromatic protons) and methyl groups (δ 2.1–2.3 ppm) to rule out side products .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound, particularly regarding stereochemistry or intermolecular interactions?
- Answer :
- Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is recommended. Key parameters:
- Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
- Refinement : Incorporate anisotropic displacement parameters for non-H atoms and validate via R-factor convergence (<5%) .
- Challenges : The benzyl group may induce torsional flexibility, requiring Hirshfeld surface analysis to map intermolecular interactions (e.g., hydrogen bonds between the oxobutanoic acid and aminocarbonyl groups) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents like the benzyl or aminocarbonyl groups?
- Answer :
- SAR strategy : Synthesize analogs with:
- Benzyl modifications : Replace with smaller (e.g., methyl) or electron-withdrawing groups (e.g., fluorine) to assess steric/electronic effects on target binding .
- Aminocarbonyl replacements : Test urea or thiourea derivatives to modulate hydrogen-bonding capacity.
- Biological assays : Use in vitro models (e.g., enzyme inhibition assays for kinases or proteases) paired with molecular docking to correlate substituent effects with activity. Fluorinated analogs (as in 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives) have shown enhanced bioactivity in related studies .
Q. What analytical approaches address contradictions in reactivity data, such as unexpected byproducts during derivatization?
- Answer :
- Mechanistic probing : Employ LC-MS/MS to identify byproducts (e.g., decarboxylated or oxidized species).
- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to map reaction pathways and identify intermediates. For example, the 4-oxobutanoic acid moiety may undergo keto-enol tautomerism under acidic conditions, leading to side reactions .
- Controlled experiments : Systematically vary pH, temperature, and catalysts to isolate contributing factors .
Methodological Resources
- Synthetic protocols : Refer to Friedel-Crafts and Michael addition methodologies in J. Med. Chem. and Chem. Pharm. Bull. .
- Crystallography : SHELX software documentation for refinement best practices .
- SAR design : Guidelines from fluorophenyl-4-oxobutanoic acid studies in PubChem and Acta Crystallographica .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
